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molecular formula C20H26O3 B8460973 5-(Dodec-1-YN-1-YL)-2-hydroxybenzene-1,3-dicarbaldehyde CAS No. 581100-10-9

5-(Dodec-1-YN-1-YL)-2-hydroxybenzene-1,3-dicarbaldehyde

Cat. No. B8460973
M. Wt: 314.4 g/mol
InChI Key: PLBFWWFJXYCJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563890B2

Procedure details

2,6-Diformyl-4-bromophenol (2.50 g, 10.9 mmol), 1-dodecyne (2.00 g, 12.0 mmol), Cul (65 mg, 0.33 mmol), and bis(triphenylphosphine)palladium)II)dichloride were suspended in degassed acetonitrile (MeCN) (5 mL) and degassed benzene (1 mL). The yellow suspension was sparged with argon for 30 min and degassed Et3N (1 mL) was added. The resulting brown suspension was sealed in a pressure vial, warmed to 80° C. and held there for 12 h. The mixture was then partitioned between EtOAc and KHSO4 solution. The organic layer was separated, washed with brine, dried MgSO4) and concentrated under reduced pressure. The dark yellow oil was purified by column chromatography on silica gel (25% Et2O in hexanes) to give 1.56 g (46%) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
bis(triphenylphosphine)palladium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
46%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7](Br)[CH:6]=[C:5]([CH:10]=[O:11])[C:4]=1[OH:12])=[O:2].[CH:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(#N)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:1]([C:3]1[CH:8]=[C:7]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:6]=[C:5]([CH:10]=[O:11])[C:4]=1[OH:12])=[O:2] |^1:33,47|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)C1=C(C(=CC(=C1)Br)C=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C#CCCCCCCCCCC
Step Three
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
bis(triphenylphosphine)palladium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed benzene (1 mL)
CUSTOM
Type
CUSTOM
Details
The yellow suspension was sparged with argon for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
degassed Et3N (1 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting brown suspension was sealed in a pressure vial
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between EtOAc and KHSO4 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine, dried MgSO4) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dark yellow oil was purified by column chromatography on silica gel (25% Et2O in hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)C1=C(C(=CC(=C1)C#CCCCCCCCCCC)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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